5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane is a complex organic molecule featuring a unique structure that includes a pyridine ring, a silabicyclo undecane framework, and multiple oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane typically involves multiple steps, starting with the preparation of the pyridine derivative and the silabicyclo framework. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane: has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials, such as coatings and composites, due to its unique structural properties.
Mechanism of Action
The mechanism by which 5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane exerts its effects involves its interaction with molecular targets and pathways. The compound’s oxidanyl group plays a crucial role in its reactivity, allowing it to participate in redox reactions and modulate oxidative stress. The silabicyclo framework provides structural stability and enhances its ability to interact with various substrates.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions and as a spin label in electron paramagnetic resonance (EPR) studies.
N,N′-bis(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-4-piperidyl)butanediamide: Another compound with similar oxidanyl groups, used in polymerization and as an antioxidant.
Uniqueness
5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane: stands out due to its unique combination of a pyridine ring and a silabicyclo framework, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring both stability and reactivity.
Properties
CAS No. |
105404-34-0 |
---|---|
Molecular Formula |
C15H27N2O4Si |
Molecular Weight |
327.47 g/mol |
InChI |
InChI=1S/C15H27N2O4Si/c1-14(2)11-13(12-15(3,4)17(14)18)22-19-8-5-16(6-9-20-22)7-10-21-22/h11H,5-10,12H2,1-4H3 |
InChI Key |
XSNVVRWAHWHWTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(N1[O])(C)C)[Si]23OCCN(CCO2)CCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.